

## Pomhex: A Targeted Therapeutic Strategy for ENO1-Deficient Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pomhex	
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# An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

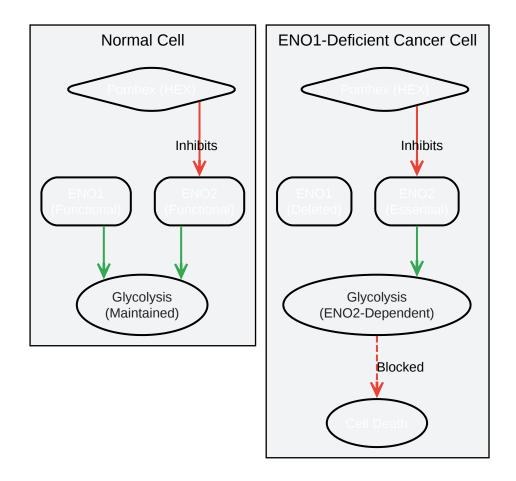
The metabolic reprogramming of cancer cells, particularly their reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling therapeutic target.[1] Enolase 1 (ENO1), a key glycolytic enzyme, is frequently overexpressed in various cancers and plays a crucial role in tumor progression.[2][3] This whitepaper delves into the mechanism of action and therapeutic potential of **Pomhex**, a novel small-molecule inhibitor, in the context of cancers harboring a specific genetic vulnerability: the homozygous deletion of the ENO1 gene. This targeted approach, known as collateral lethality, offers a promising avenue for precision oncology.[4]

The Principle of Collateral Lethality in ENO1-Deficient Cancers

Many cancers, including glioblastoma, exhibit a homozygous deletion of the ENO1 gene, often as a bystander event due to its proximity to a tumor suppressor gene on chromosome 1p36.[5] Normal cells have two redundant genes for the enolase enzyme, ENO1 and ENO2, which encode for slightly different but functionally overlapping proteins.[4] However, cancer cells with a homozygous deletion of ENO1 become entirely dependent on the ENO2 isoform to sustain glycolysis and support their rapid proliferation.[4][6] This genetic alteration creates a synthetic



lethal relationship, where the inhibition of ENO2 is selectively toxic to ENO1-deficient cancer cells while sparing normal tissues that retain functional ENO1.[4][5]



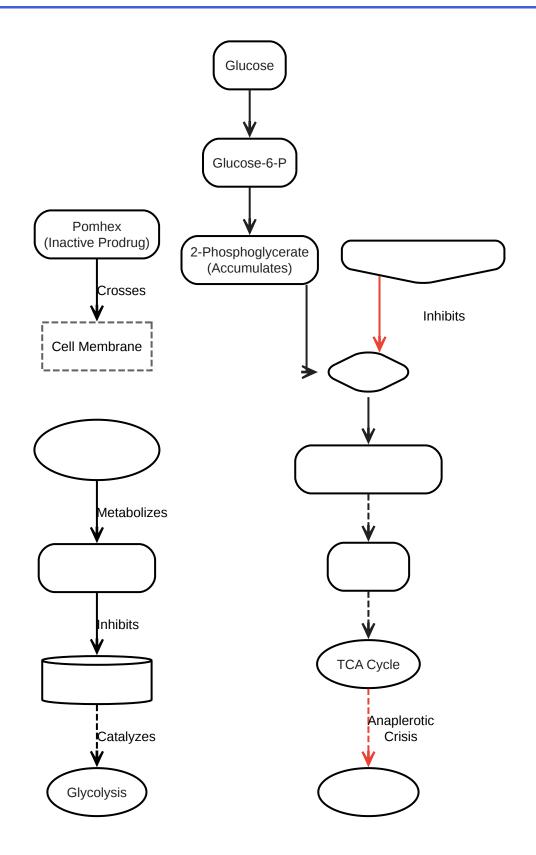
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Figure 1: The principle of collateral lethality with Pomhex in ENO1-deficient cancer cells.

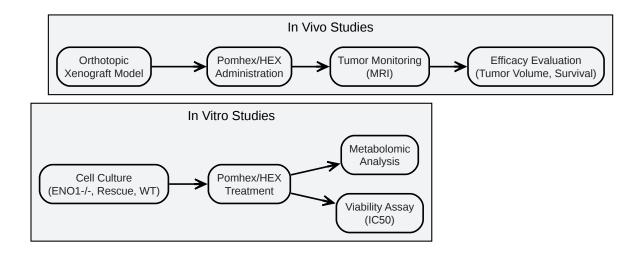
Pomhex: A Prodrug Targeting ENO2

**Pomhex** is a cell-permeable prodrug of HEX, a potent and selective inhibitor of the ENO2 enzyme.[4][7] **Pomhex** itself is biologically inactive but is metabolized into the active compound HEX within the cell.[6][7] This conversion is facilitated by intracellular esterases.[5] The design of **Pomhex** as a prodrug enhances its cellular uptake, leading to greater potency compared to its active counterpart, HEX.[5]









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 To cite this document: BenchChem. [Pomhex: A Targeted Therapeutic Strategy for ENO1-Deficient Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146642#pomhex-and-its-effect-on-eno1-deficient-cancer-cells]

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